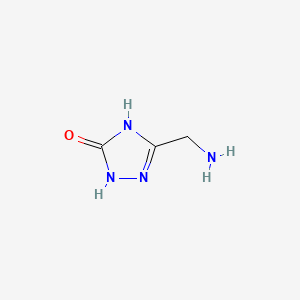
6-Butylpyrimidin-4-ol
Vue d'ensemble
Description
“6-Butylpyrimidin-4-ol” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is used for research purposes .
Synthesis Analysis
There are various methods for the synthesis of pyrimidine derivatives . One such method involves the reaction of commercially available alkyl 3-oxo-3-arylpropanoate with formamide in the presence of a stoichiometric amount of ammonium acetate .
Molecular Structure Analysis
The molecular structure of “6-Butylpyrimidin-4-ol” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
Pyrimidines, including “6-Butylpyrimidin-4-ol”, can undergo various chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms can influence these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Butylpyrimidin-4-ol” include its molecular weight (152.19) and molecular formula (C8H12N2O) . Other properties such as boiling point and storage conditions are not specified .
Applications De Recherche Scientifique
Anticancer Activity
“6-Butylpyrimidin-4-ol” derivatives have shown promising results in in vitro cytotoxic evaluations. They exhibit inhibitory activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and A549 (lung cancer). Specifically, compounds with a phenyl group at N-1 and p-C6H4 at C-6, and those with dinitrophenyl at N-1 and furanyl moiety at C-6, have demonstrated better inhibitory activity with IC50 values in the micromolar range .
Free Radical Scavenging
The compound’s derivatives are also being studied for their free radical scavenging activity. This property is crucial in the development of new therapeutic agents that can protect the body from oxidative stress, which is implicated in various diseases, including cancer .
Synthesis of Heterocyclic Derivatives
“6-Butylpyrimidin-4-ol” is used in the synthesis of new heterocyclic derivatives. These derivatives are linked with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group. The synthesis process often employs ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which are known for good yields .
Pharmacological Potential
The compound’s framework is considered a privileged core skeleton in biologically active compounds. It is a bioisostere of natural purine, and its derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents .
Therapeutic Effects
Numerous compounds bearing the “6-Butylpyrimidin-4-ol” moiety are well-known for various therapeutic effects. This includes potential applications in treating Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) .
Drug Discovery
Due to its versatile properties, “6-Butylpyrimidin-4-ol” is a valuable substance in drug discovery. It can be used to create compounds with potential therapeutic applications, particularly in the development of anticancer drugs.
Organic Synthesis
In organic chemistry, “6-Butylpyrimidin-4-ol” serves as a building block for the synthesis of complex molecules. Its unique chemical structure allows for the creation of diverse compounds with specific desired properties.
Material Science
Lastly, the compound finds applications in material science due to its chemical stability and reactivity. It can be used to develop new materials with potential use in various industries, including pharmaceuticals and biotechnology.
Propriétés
IUPAC Name |
4-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h5-6H,2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCUOZXEJXUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)


![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)


![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)

